Cas no 1361782-03-7 (4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid)

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid structure
1361782-03-7 structure
Product name:4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid
CAS No:1361782-03-7
MF:C9H10F2N2O3
Molecular Weight:232.184109210968
CID:4932011

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid
    • インチ: 1S/C9H10F2N2O3/c1-16-5-3-13-7(9(14)15)6(8(10)11)4(5)2-12/h3,8H,2,12H2,1H3,(H,14,15)
    • InChIKey: HIWCZDLCBVNWIO-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)O)=NC=C(C=1CN)OC)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • XLogP3: -2.1
  • トポロジー分子極性表面積: 85.4

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A022001354-1g
4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid
1361782-03-7 97%
1g
$1,814.40 2022-03-01
Alichem
A022001354-500mg
4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid
1361782-03-7 97%
500mg
$960.40 2022-03-01

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid 関連文献

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acidに関する追加情報

Introduction to 4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid (CAS No. 1361782-03-7) and Its Emerging Applications in Chemical Biology

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid, identified by the chemical identifier CAS No. 1361782-03-7, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of functional groups such as an aminomethyl side chain, a difluoromethyl substituent, and a methoxypyridine core imparts unique chemical properties that make it a valuable scaffold for drug discovery and molecular probe development.

The aminomethyl group at the 4-position of the pyridine ring introduces a reactive amine functionality, which can participate in various chemical transformations including amide bond formation, urea synthesis, and Schiff base condensation. This reactivity makes the compound a promising intermediate for constructing more complex molecules with tailored biological functions. Additionally, the difluoromethyl group at the 3-position is known to enhance metabolic stability and binding affinity in drug candidates. Its electron-withdrawing nature can modulate electronic properties and influence interactions with biological targets, making it a critical feature for optimizing pharmacokinetic profiles.

The methoxypyridine core at the 5-position contributes to the overall solubility and lipophilicity of the molecule, which are essential parameters for drug-like properties. This structural motif is frequently found in bioactive compounds due to its ability to engage in hydrogen bonding and π-stacking interactions with biological receptors. The combination of these functional groups in 4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid creates a multifaceted platform for medicinal chemistry innovation.

In recent years, there has been growing interest in leveraging computational methods and high-throughput screening to identify novel bioactive compounds derived from heterocyclic scaffolds. The structural features of 4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid have made it a candidate for virtual screening campaigns aimed at discovering inhibitors of kinases, proteases, and other enzyme targets relevant to cancer and inflammatory diseases. Preliminary computational studies suggest that this compound exhibits potential binding interactions with ATP-binding pockets of kinases, which are critical for regulating cellular signaling pathways.

Experimental validation of these computational predictions has been conducted through enzyme inhibition assays and surface plasmon resonance (SPR) studies. In vitro results indicate that derivatives of this scaffold demonstrate inhibitory activity against several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). Notably, modifications to the aminomethyl group have been explored to enhance selectivity and potency. For instance, introduction of acyl or aldehyde functionalities has led to compounds with improved binding affinities and reduced off-target effects.

The role of fluorine atoms in medicinal chemistry cannot be overstated, particularly the difluoromethyl group present in this compound. Fluorinated molecules often exhibit enhanced pharmacokinetic properties due to modifications in lipophilicity, metabolic stability, and electronic distribution. The electron-withdrawing effect of fluorine atoms can also fine-tune hydrogen bonding interactions with biological targets, leading to more robust binding affinities. Recent advances in fluorination chemistry have enabled the development of novel synthetic strategies for incorporating fluorinated moieties into drug candidates with high precision.

Another area of interest is the exploration of 4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid as a building block for peptidomimetics. The aminomethyl group provides an ideal site for coupling with protected amino acids or other biomolecules via amide bond formation. This approach has been successfully applied to develop inhibitors of protease enzymes, which play pivotal roles in various pathological processes such as cancer metastasis and viral replication. By designing peptidomimetics based on this scaffold, researchers aim to achieve greater selectivity and longer half-lives compared to natural peptides.

The pharmaceutical industry has also shown interest in this compound as a precursor for radiolabeled probes used in positron emission tomography (PET) imaging. The pyridine core can be easily functionalized with radioisotopes such as Carbon-11 or Fluorine-18 through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions. Such radiolabeled compounds are invaluable tools for visualizing biological processes in vivo and have applications in both diagnostic imaging and therapeutic strategies.

Future directions in the study of 4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid include its incorporation into libraries designed for high-throughput screening (HTS). By systematically varying substituents on the pyridine ring or introducing additional heterocycles, researchers can generate diverse analogs with tailored properties. Advances in automated synthesis platforms have made it feasible to produce large libraries of compounds rapidly, enabling faster identification of lead candidates for further optimization.

The integration of machine learning algorithms into drug discovery workflows has further accelerated the process by allowing predictive modeling of biological activity based on structural features. Predictive models trained on datasets containing known bioactive compounds can be used to prioritize candidates derived from scaffolds like 4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid, thereby reducing experimental workload while maximizing chances of success.

In conclusion,4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid (CAS No. 1361782-03-7) represents a versatile scaffold with significant potential in pharmaceutical research. Its unique combination of functional groups makes it suitable for diverse applications ranging from kinase inhibition to peptidomimetic design and PET imaging probes. As computational methods continue to evolve alongside experimental techniques,this compound will likely remain at forefrontof medicinal chemistry innovation, driving advancements in therapeutic development.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd